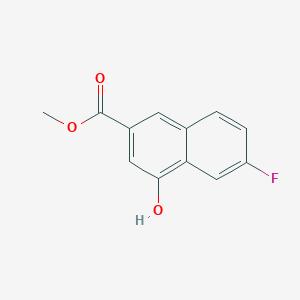
Methyl 6-fluoro-4-hydroxy-2-naphthoate
描述
Methyl 6-fluoro-4-hydroxy-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a methyl ester group at the 2nd position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 6-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 6-fluoro-4-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-fluoro-4-oxo-2-naphthoate.
Reduction: 6-fluoro-4-hydroxy-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used.
科学研究应用
Methyl 6-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 6-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active naphthoic acid derivative, which can interact with various enzymes and receptors.
相似化合物的比较
Methyl 6-fluoro-4-hydroxy-2-naphthoate can be compared with other similar compounds such as:
Methyl 6-hydroxy-2-naphthoate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Methyl 4-hydroxy-6-methoxy-2-naphthoate: Contains a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
Methyl 1-hydroxy-2-naphthoate: The hydroxyl group is positioned differently, which can influence its interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological behavior compared to its non-fluorinated counterparts.
属性
分子式 |
C12H9FO3 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC 名称 |
methyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3 |
InChI 键 |
GKFXRSUWILKQJF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













